Sucralox

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

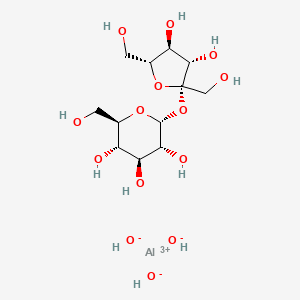

Sucralox is a compound formulated specifically to support gastric and intestinal health in horses. The primary ingredient in this compound is sucralfate, a shielding agent that binds to ulcerated areas and safeguards the sensitive lining of the stomach from the damaging effects of gastric acid . This compound is known for its ability to form a viscous gel in acidic environments, providing a protective barrier for the gastric mucosa .

Preparation Methods

The preparation of Sucralox involves the synthesis of sucralfate. Sucralfate is synthesized by reacting sucrose octasulfate with aluminum hydroxide under controlled conditions . The reaction typically occurs in an aqueous medium, and the product is purified through filtration and drying processes. Industrial production methods for this compound involve large-scale synthesis in reactors, followed by purification and formulation into easy-to-feed pellet forms for equine use .

Chemical Reactions Analysis

Sucralox, primarily composed of sucralfate, undergoes several types of chemical reactions:

Oxidation: Sucralfate can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of various oxidation products.

Reduction: Reduction reactions of sucralfate are less common but can occur under specific conditions with reducing agents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Sucralox has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound to study the behavior of protective agents in acidic environments.

Mechanism of Action

The mechanism of action of Sucralox involves the formation of a protective barrier on the gastric mucosa. Sucralfate, the active ingredient, binds to positively charged proteins in ulcerated areas, forming a viscous, adhesive substance that protects the stomach lining from peptic acid, pepsin, and bile salts . This protective barrier promotes healing and prevents further damage to the gastric mucosa. Additionally, sucralfate stimulates the production of prostaglandin and mucus, enhancing the protective effects .

Comparison with Similar Compounds

Sucralox is often compared with other gastric protective agents such as omeprazole and ranitidine. Unlike omeprazole, which suppresses gastric acid secretion by inhibiting the hydrogen/potassium ATP pump in parietal cells, this compound forms a physical barrier to protect the gastric lining . Ranitidine, on the other hand, is a histamine H2-receptor antagonist that reduces acid production. This compound’s unique mechanism of forming a protective barrier and stimulating mucus production sets it apart from these other compounds .

Similar compounds include:

Omeprazole: A proton pump inhibitor that reduces gastric acid secretion.

Ranitidine: A histamine H2-receptor antagonist that decreases acid production.

Misoprostol: A prostaglandin analog that protects the gastric mucosa by increasing mucus and bicarbonate production.

This compound’s combination of sucralfate and additional protective agents makes it a unique and effective option for maintaining gastric health in horses.

Properties

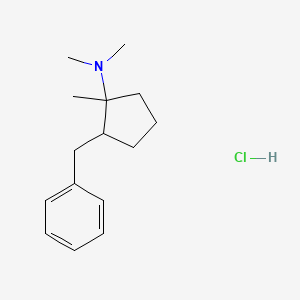

CAS No. |

122186-21-4 |

|---|---|

Molecular Formula |

C12H25AlO14 |

Molecular Weight |

420.30 g/mol |

IUPAC Name |

aluminum;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;trihydroxide |

InChI |

InChI=1S/C12H22O11.Al.3H2O/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;;;;/h4-11,13-20H,1-3H2;;3*1H2/q;+3;;;/p-3/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;/m1..../s1 |

InChI Key |

PJJFIVYVZRYVPG-QYGVOOBQSA-K |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.[OH-].[OH-].[OH-].[Al+3] |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.[OH-].[OH-].[OH-].[Al+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-[2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzamide](/img/structure/B15191300.png)